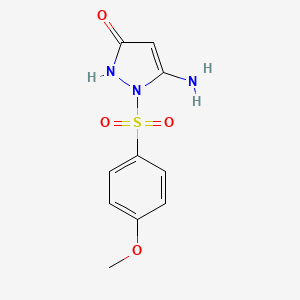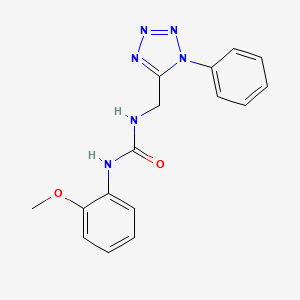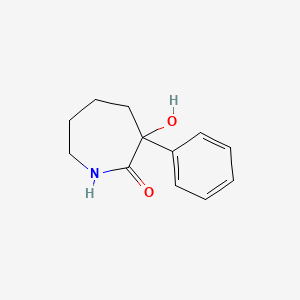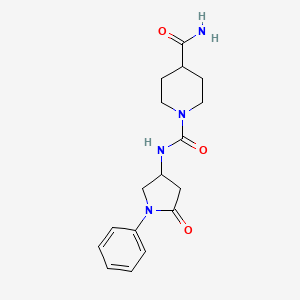![molecular formula C16H15F6NO2 B2558947 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide CAS No. 2097867-55-3](/img/structure/B2558947.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides can have various substituents that affect their chemical and physical properties, as well as their biological activities. The presence of the trifluoromethyl groups in the compound suggests potential for increased lipophilicity and possibly biological activity.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. In the case of trifluoromethyl-substituted benzamides, starting materials such as trifluoromethyl-substituted benzoyl chlorides or acids may be used in conjunction with amines derived from cyclohexene. The synthesis process can be influenced by factors such as the basicity of the amine, the nature of the link between the heterocycle and the amide nitrogen, and the reaction conditions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by techniques such as NMR and X-ray diffraction. These techniques can reveal the presence of isomers, the configuration of double bonds, and the overall conformation of the molecule. For example, the presence of a cyclohexene ring in the compound could lead to different conformations, which might be analyzed using molecular mechanics calculations to determine the most stable form .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The presence of the trifluoromethyl groups could influence the reactivity of the benzamide, potentially making it more electrophilic and reactive towards nucleophiles. Reactions such as nucleophilic vinylic substitution might be explored to create heterocyclic structures like oxazines and oxazepinones . Additionally, oxidation reactions can lead to the formation of new compounds with different properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The trifluoromethyl groups can increase the lipophilicity of the compound, which might affect its solubility in organic solvents. The compound's ability to form films, its dielectric constant, water absorption, and thermal stability are also important properties that can be determined experimentally. These properties are crucial for potential applications in fields such as microelectronics .
Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have been directed towards synthesizing benzamide derivatives characterized by substituents like 2,2,2-trifluoroethoxy rings, indicating the broad interest in exploring the chemical space around benzamide structures for various applications, including antiarrhythmic activities (Banitt, Bronn, Coyne, & Schmid, 1977). Another study focused on synthesizing cyclic dipeptidyl ureas, further emphasizing the significance of novel benzamide derivatives in developing therapeutic agents (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Structural and Molecular Insights
The analysis of N-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide with dimethylether-boron trifluoride led to the formation of a product demonstrating an open-chain boron-nitrogen betaine structure. This study highlights the structural versatility and complexity of benzamide derivatives, providing a foundation for future research in organoboron chemistry (Kliegel, Schumacher, Rettig, & Trotter, 1991).
Potential Bioactivity and Therapeutic Applications
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6NO2/c17-15(18,19)11-6-10(7-12(8-11)16(20,21)22)13(24)23-9-14(25)4-2-1-3-5-14/h2,4,6-8,25H,1,3,5,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQKVJNOCRMYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2558869.png)
![2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2558870.png)
![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2558872.png)
![4-{[(10Z)-9,19-dioxo-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaen-10-ylidene]methyl}benzonitrile](/img/structure/B2558875.png)


![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)

![3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2558884.png)

![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)